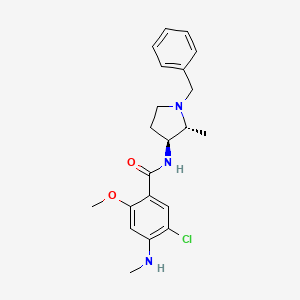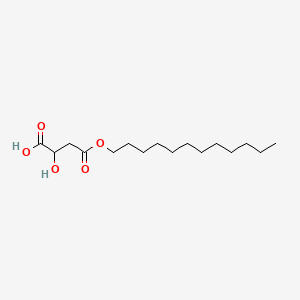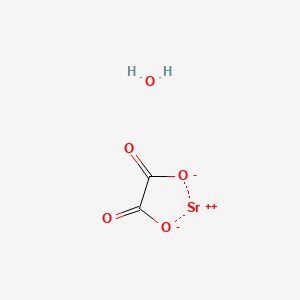
Tetradecanoic-6,6-D2 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a saturated fatty acid with the molecular formula C14H26D2O2 and a molecular weight of 230.38 g/mol . The compound is characterized by the presence of two deuterium atoms at the 6th carbon position, which distinguishes it from the non-deuterated tetradecanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic-6,6-D2 acid typically involves the deuteration of tetradecanoic acid. One common method is the catalytic hydrogenation of tetradecanoic acid in the presence of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoic-6,6-D2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydrogen atoms in the carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters or amides depending on the substituent introduced
Aplicaciones Científicas De Investigación
Tetradecanoic-6,6-D2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty acids in the body.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry
Mecanismo De Acción
The mechanism of action of Tetradecanoic-6,6-D2 acid involves its incorporation into biological systems where it mimics the behavior of non-deuterated tetradecanoic acid. The deuterium atoms provide a unique isotopic signature that allows researchers to track the compound’s metabolic fate. The molecular targets and pathways involved include fatty acid metabolism enzymes and transport proteins .
Comparación Con Compuestos Similares
Similar Compounds
Tetradecanoic acid (Myristic acid): The non-deuterated form with similar chemical properties but without the isotopic labeling.
Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a longer carbon chain.
Octadecanoic acid (Stearic acid): Another saturated fatty acid with an even longer carbon chain.
Uniqueness
Tetradecanoic-6,6-D2 acid is unique due to its deuterium labeling, which makes it valuable for isotopic studies. This isotopic enrichment allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C14H28O2 |
|---|---|
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
6,6-dideuteriotetradecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i9D2 |
Clave InChI |
TUNFSRHWOTWDNC-KNXIQCGSSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCCCCC)CCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


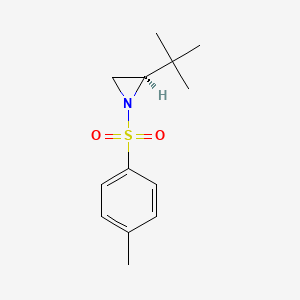
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
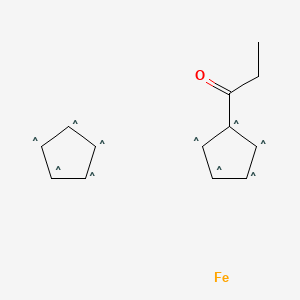
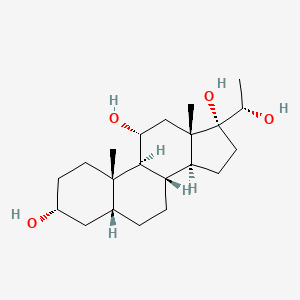



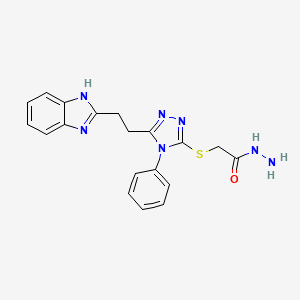
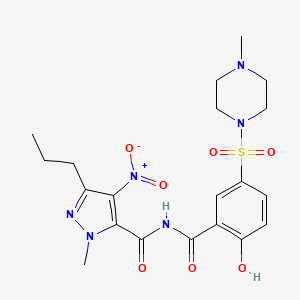
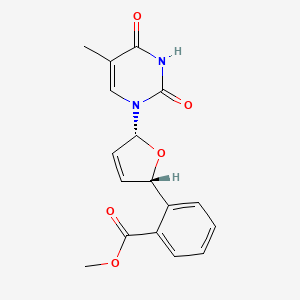
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
